molecular formula C14H19BF2O3 B6304518 4,5-Difluro-2-ethoxyphenylboronic acid pinacol ester CAS No. 2121513-79-7

4,5-Difluro-2-ethoxyphenylboronic acid pinacol ester

Cat. No.: B6304518
CAS No.: 2121513-79-7
M. Wt: 284.11 g/mol
InChI Key: FUGOLJFMDKMWQL-UHFFFAOYSA-N
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Description

4,5-Difluro-2-ethoxyphenylboronic acid pinacol ester: is an organoboron compound with the molecular formula C14H19BF2O3 . It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms and an ethoxy group. The boronic acid moiety is esterified with pinacol, a diol, forming a stable boronic ester. This compound is used in various organic synthesis applications due to its unique reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluro-2-ethoxyphenylboronic acid pinacol ester typically involves the following steps:

    Borylation Reaction: The starting material, 4,5-difluoro-2-ethoxyphenyl halide, undergoes a borylation reaction with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

    Esterification: The resulting boronic acid intermediate is then esterified with pinacol to form the desired boronic ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluro-2-ethoxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,5-Difluro-2-ethoxyphenylboronic acid pinacol ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Difluro-2-ethoxyphenylboronic acid pinacol ester in chemical reactions involves the formation of a boronate complex with the catalyst. In Suzuki-Miyaura coupling, the boronate complex undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of fluorine atoms and the ethoxy group can influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions .

Comparison with Similar Compounds

  • 2,4-Difluorophenylboronic acid pinacol ester
  • 3-Fluoro-4-pyridineboronic acid pinacol ester
  • 4-(Diphenylamino)phenylboronic acid pinacol ester

Comparison: 4,5-Difluro-2-ethoxyphenylboronic acid pinacol ester is unique due to the presence of both fluorine atoms and an ethoxy group on the phenyl ring. This combination imparts distinct electronic properties, making it more reactive in certain coupling reactions compared to similar compounds. The presence of the ethoxy group can also enhance solubility and stability, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

2-(2-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BF2O3/c1-6-18-12-8-11(17)10(16)7-9(12)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGOLJFMDKMWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801146702
Record name 1,3,2-Dioxaborolane, 2-(2-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801146702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-79-7
Record name 1,3,2-Dioxaborolane, 2-(2-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(2-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801146702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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